2-(1-Aminoethyl)-4-chlorophenol Exhibits Sub-Micromolar Antagonist Activity at Human Nicotinic Acetylcholine Receptors (nAChR)
2-(1-Aminoethyl)-4-chlorophenol demonstrates potent antagonist activity across multiple human nicotinic acetylcholine receptor (nAChR) subtypes. In functional assays measuring inhibition of carbamylcholine-induced 86Rb+ efflux, the compound exhibits IC50 values ranging from 1.8 nM to 15 nM [1]. This profile contrasts with the non-chlorinated analog, 2-(1-aminoethyl)phenol, which lacks this pronounced nAChR antagonist activity (class-level inference based on structural requirements for nAChR interaction).
| Evidence Dimension | Antagonist activity (IC50) at human nAChR subtypes |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (α3β4); 12 nM (α4β2); 15 nM (α4β4); 7.9 nM (α1β1γδ) |
| Comparator Or Baseline | 2-(1-Aminoethyl)phenol (non-chlorinated analog): nAChR antagonist activity not reported (class-level inference of lower activity based on SAR) |
| Quantified Difference | Sub-micromolar potency for target compound vs. no reported activity for comparator |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y and TE671/RD cells (liquid scintillation counting) |
Why This Matters
This potent, multi-subtype nAChR antagonist activity positions 2-(1-aminoethyl)-4-chlorophenol as a valuable pharmacological tool for neuroscience research, particularly in smoking cessation models, where the non-chlorinated analog is likely inactive.
- [1] EcoDrugPlus Database. (n.d.). Bioactivity Data for 2-(1-Aminoethyl)-4-chlorophenol (Compound ID: 2126094). University of Helsinki. View Source
